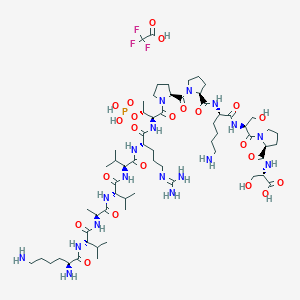

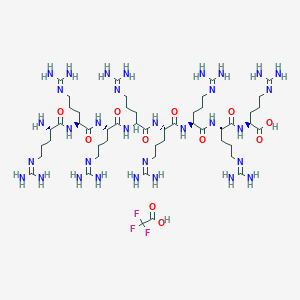

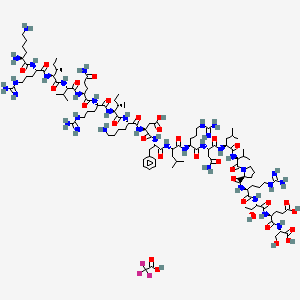

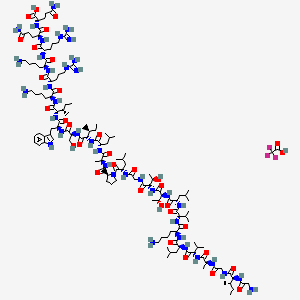

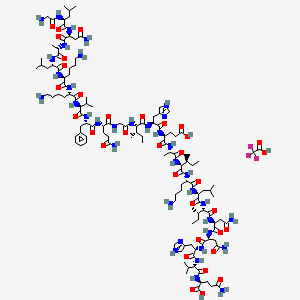

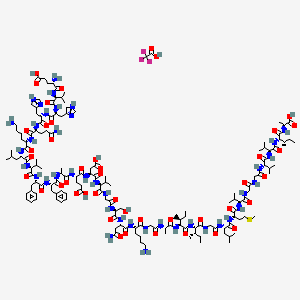

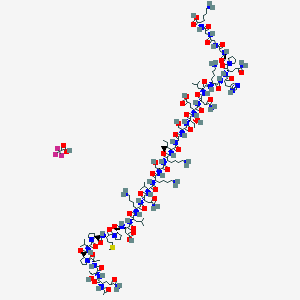

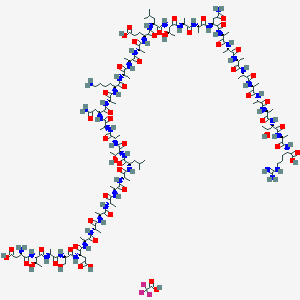

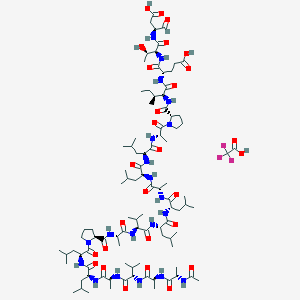

H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

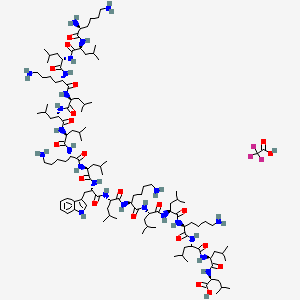

Amyloid-β (1-42) (Aβ42) is a neurotoxic 42-amino acid protein fragment found in amyloid plaques in postmortem cerebral cortex from patients with Alzheimer’s disease . Aggregation of Aβ42 results in the formation of neurotoxic fibrils or globular oligomers . Aβ42 accumulates in the brain of many transgenic mouse models of Alzheimer .

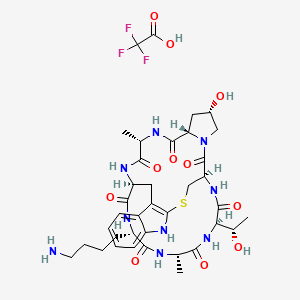

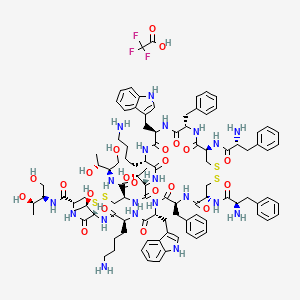

Molecular Structure Analysis

The structure of Amyloid b-Protein (11-42) Trifluoroacetate is complex and intricate. The protein forms fibrils that adopt the canonical cross-β structure of amyloid. These fibrils are more complex and elaborate than suspected previously, suggesting that a wide variety of amyloid structures exists .Physical and Chemical Properties Analysis

Amyloid-β (1-42) Peptide (trifluoroacetate salt) is a crystalline solid that is soluble in DMSO . Its molecular formula is C203H311N55O60S • XCF3COOH and its formula weight is 4514.0 .作用機序

Target of Action

Amyloid β-Protein (11-42) Trifluoroacetate, also known as Aβ42, is a 42-amino acid protein fragment of amyloid-β . The primary targets of Aβ42 are neural stem cells (NSCs) . These targets play a crucial role in the nervous system, contributing to neurogenesis and brain repair.

Mode of Action

Aβ42 interacts with its targets, the NSCs, by modulating the expression of several key glycosyltransferases and glycosidases . This interaction results in changes in the cellular proliferation of NSCs .

Biochemical Pathways

The interaction of Aβ42 with NSCs affects several biochemical pathways. Notably, it alters the expression of fucosyltransferase IX (FUT9), sialyltransferase III (ST-III), glucosylceramide ceramidase (GLCC), and mitochondrial sialidase (Neu4) . These enzymes are involved in the synthesis of glycoconjugates, which are essential for maintaining cell fate determination, including cellular proliferation, in NSCs .

Pharmacokinetics

It is known that aβ42 is a crystalline solid that is soluble in dmso , which may influence its bioavailability.

Result of Action

The action of Aβ42 leads to significant molecular and cellular effects. Specifically, treatment of NSCs with Aβ42 significantly increases the number of these cells .

Safety and Hazards

将来の方向性

Understanding the molecular architecture of amyloid fibrils may be an important step towards the development of therapeutic interventions based on targeting the fibrils themselves or the processes that lead to their formation . These molecular insights will aid in understanding the development and spread of amyloid diseases and are inspiring new strategies for therapeutic intervention .

生化学分析

Biochemical Properties

Amyloid b-Protein (11-42) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It modulates the expression of Bcl-2 and Bax in human neurons

Cellular Effects

Amyloid b-Protein (11-42) Trifluoroacetate has significant effects on various types of cells and cellular processes. It induces neuronal death in human neurons in vitro and in vivo . It also increases the production of TNF-α in rat astrocytes .

Molecular Mechanism

The molecular mechanism of action of Amyloid b-Protein (11-42) Trifluoroacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.

Transport and Distribution

Amyloid b-Protein (11-42) Trifluoroacetate is transported and distributed within cells and tissues. The Blood-brain barrier (BBB) is a critical portal regulating the bidirectional transport of Amyloid b-Protein (11-42) Trifluoroacetate between blood and brain .

特性

IUPAC Name |

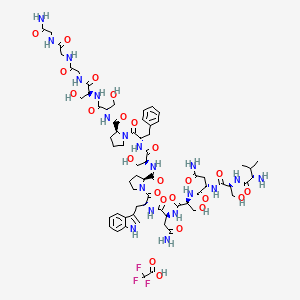

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H244N40O42S.C2HF3O2/c1-27-82(20)123(145(226)164-69-111(198)170-98(56-74(4)5)135(216)176-97(52-55-235-26)133(214)186-117(76(8)9)143(224)162-66-109(196)160-67-113(200)184-119(78(12)13)148(229)189-122(81(18)19)149(230)192-124(83(21)28-2)150(231)169-87(25)152(233)234)191-151(232)125(84(22)29-3)190-127(208)85(23)167-110(197)68-161-129(210)93(44-36-38-53-153)173-139(220)104(62-108(157)195)180-142(223)106(71-193)171-112(199)70-163-144(225)118(77(10)11)187-141(222)105(63-116(205)206)181-132(213)96(48-51-115(203)204)172-126(207)86(24)168-134(215)100(58-88-40-32-30-33-41-88)178-136(217)101(59-89-42-34-31-35-43-89)182-147(228)121(80(16)17)188-140(221)99(57-75(6)7)177-130(211)94(45-37-39-54-154)174-131(212)95(47-49-107(156)194)175-137(218)102(60-90-64-158-72-165-90)179-138(219)103(61-91-65-159-73-166-91)183-146(227)120(79(14)15)185-128(209)92(155)46-50-114(201)202;3-2(4,5)1(6)7/h30-35,40-43,64-65,72-87,92-106,117-125,193H,27-29,36-39,44-63,66-71,153-155H2,1-26H3,(H2,156,194)(H2,157,195)(H,158,165)(H,159,166)(H,160,196)(H,161,210)(H,162,224)(H,163,225)(H,164,226)(H,167,197)(H,168,215)(H,169,231)(H,170,198)(H,171,199)(H,172,207)(H,173,220)(H,174,212)(H,175,218)(H,176,216)(H,177,211)(H,178,217)(H,179,219)(H,180,223)(H,181,213)(H,182,228)(H,183,227)(H,184,200)(H,185,209)(H,186,214)(H,187,222)(H,188,221)(H,189,229)(H,190,208)(H,191,232)(H,192,230)(H,201,202)(H,203,204)(H,205,206)(H,233,234);(H,6,7)/t82-,83-,84-,85-,86-,87-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-,125-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAPURAVAALFBE-VUWXXUKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H245F3N40O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)